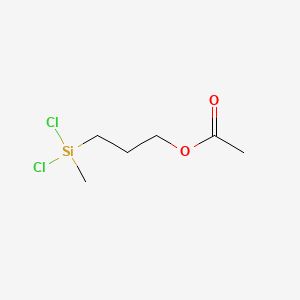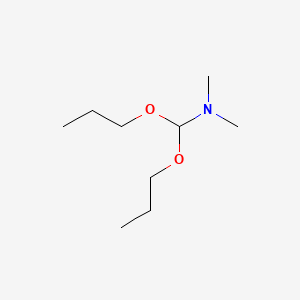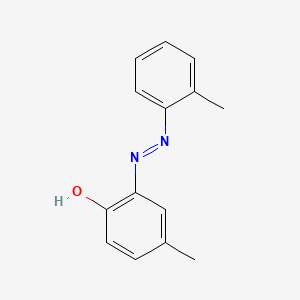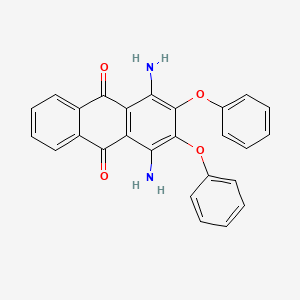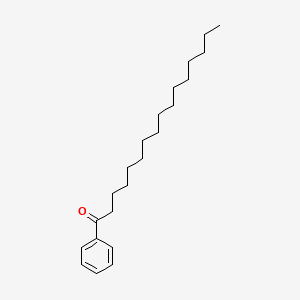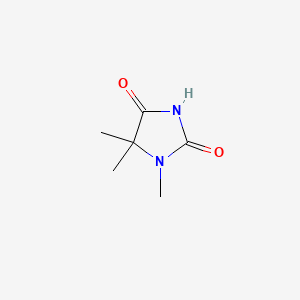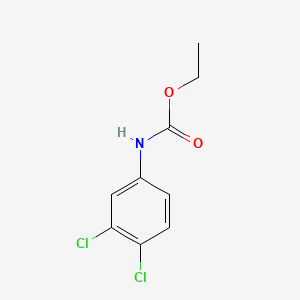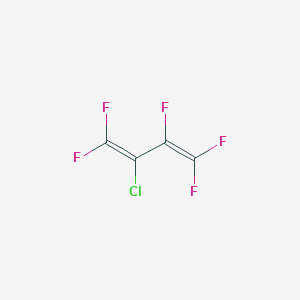
2-Cloropentafluoro-1,3-butadieno
Descripción general
Descripción
2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds. It is characterized by its chemical formula C4ClF5 and a molecular weight of 178.49 g/mol . This compound is known for its high reactivity, particularly in cycloaddition and nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
2-Chloropentafluoro-1,3-butadiene has several applications in scientific research:
Mecanismo De Acción
Target of Action
2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . Its primary targets are alkoxides and carbanions . These targets play a crucial role in various chemical reactions, including cycloadditions and nucleophilic substitution reactions .
Mode of Action
The interaction of 2-Chloropentafluoro-1,3-butadiene with its targets leads to significant changes in their structure and function. Specifically, 2-Chloropentafluoro-1,3-butadiene reacts with alkoxides and carbanions, leading to cycloadditions and nucleophilic substitution reactions . Additionally, it reacts with halogens at room temperature, forming chlorinated dienes .
Biochemical Pathways
The reactions involving 2-Chloropentafluoro-1,3-butadiene affect several biochemical pathways. The cycloadditions and nucleophilic substitution reactions it induces can lead to the formation of new compounds with potential biological activity . .
Result of Action
The molecular and cellular effects of 2-Chloropentafluoro-1,3-butadiene’s action are largely dependent on the specific reactions it undergoes with its targets. For instance, its reaction with alkoxides and carbanions can lead to the formation of new compounds, potentially affecting various cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloropentafluoro-1,3-butadiene. For instance, it has been shown to react with halogens at room temperature , suggesting that temperature is a key factor influencing its reactivity Other environmental factors, such as pH and the presence of other chemicals, may also affect its action
Análisis Bioquímico
Biochemical Properties
2-Chloropentafluoro-1,3-butadiene plays a significant role in biochemical reactions due to its high reactivity and ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through halogen bonding and van der Waals forces. For instance, 2-Chloropentafluoro-1,3-butadiene can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form adducts with proteins, altering their structure and function.
Cellular Effects
The effects of 2-Chloropentafluoro-1,3-butadiene on various types of cells and cellular processes are profound. It has been observed to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to 2-Chloropentafluoro-1,3-butadiene can lead to the upregulation or downregulation of specific genes involved in stress response and detoxification . Moreover, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Chloropentafluoro-1,3-butadiene exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, forming stable complexes that disrupt normal cellular functions . This compound can also inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in enzyme activity and subsequent metabolic pathways. Additionally, 2-Chloropentafluoro-1,3-butadiene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropentafluoro-1,3-butadiene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological effects . Long-term exposure to 2-Chloropentafluoro-1,3-butadiene in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of 2-Chloropentafluoro-1,3-butadiene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . For instance, high doses of 2-Chloropentafluoro-1,3-butadiene have been associated with liver and kidney damage, as well as increased risk of cancer in animal studies. Threshold effects have also been observed, where certain biological responses are only triggered above specific concentration levels.
Metabolic Pathways
2-Chloropentafluoro-1,3-butadiene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes . These reactions can lead to the formation of reactive metabolites that may further interact with cellular components. Additionally, 2-Chloropentafluoro-1,3-butadiene can participate in phase II metabolic reactions, where it is conjugated with endogenous molecules like glutathione, enhancing its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Chloropentafluoro-1,3-butadiene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins or transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its biological effects.
Subcellular Localization
The subcellular localization of 2-Chloropentafluoro-1,3-butadiene plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and induce oxidative stress. The precise localization of 2-Chloropentafluoro-1,3-butadiene within cells can significantly influence its biological effects and potential toxicity.
Métodos De Preparación
The synthesis of 2-Chloropentafluoro-1,3-butadiene typically involves the chlorination of butadiene using chlorine gas . This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent and a catalyst to facilitate the chlorination process .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The industrial process also involves stringent safety measures due to the hazardous nature of the reactants and the product .
Análisis De Reacciones Químicas
2-Chloropentafluoro-1,3-butadiene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: This compound readily participates in cycloaddition reactions, forming cyclic compounds.
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as alkoxides and carbanions, leading to the formation of substituted products.
Halogenation Reactions: 2-Chloropentafluoro-1,3-butadiene reacts with halogens at room temperature to form chlorinated dienes.
Common reagents used in these reactions include alkoxides, carbanions, and halogens. The major products formed from these reactions are cyclic compounds, substituted dienes, and chlorinated dienes .
Comparación Con Compuestos Similares
2-Chloropentafluoro-1,3-butadiene can be compared with other polyhalogenated compounds such as:
2-Chloro-1,3-butadiene:
Pentafluorobutadiene: Similar in structure but lacks the chlorine atom, making it less reactive in certain types of reactions.
Hexachlorobutadiene: Contains more chlorine atoms, leading to different reactivity and applications.
The uniqueness of 2-Chloropentafluoro-1,3-butadiene lies in its combination of chlorine and fluorine atoms, which impart high reactivity and versatility in various chemical reactions .
Propiedades
IUPAC Name |
2-chloro-1,1,3,4,4-pentafluorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF5/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMAJGEFXFVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371493 | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-42-7 | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




